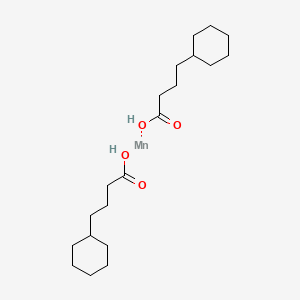
Manganese(II) cyclohexanebutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(II) cyclohexanebutyrate is an organometallic compound with the chemical formula [C6H11(CH2)3CO2]2Mn. It is a manganese salt of cyclohexanebutanoic acid and is known for its applications in various scientific fields. The compound appears as an off-white powder and has a melting point of 161-163°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese(II) cyclohexanebutyrate can be synthesized through the reaction of manganese(II) acetate with cyclohexanebutanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(II) cyclohexanebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: The cyclohexanebutanoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) compounds, while reduction reactions may produce manganese(0) or manganese(I) species .
Wissenschaftliche Forschungsanwendungen
Manganese(II) cyclohexanebutyrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of manganese(II) cyclohexanebutyrate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a source of manganese ions, which are essential cofactors for various enzymes and play a crucial role in metabolic processes . The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese(II) acetate
- Manganese(II) sulfate
- Manganese(II) chloride
- Manganese(II) oxide
Uniqueness
Manganese(II) cyclohexanebutyrate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other manganese(II) compounds, it offers different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C20H36MnO4 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
4-cyclohexylbutanoic acid;manganese |
InChI |
InChI=1S/2C10H18O2.Mn/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
QRIOLRSCVLKICH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Mn] |
Physikalische Beschreibung |
Brown hygroscopic powder; [Acros Organics MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















